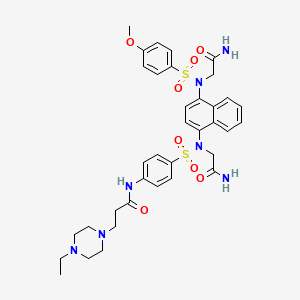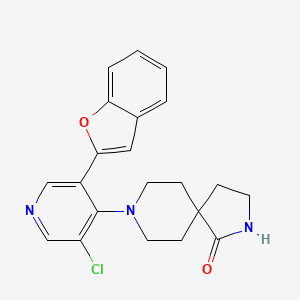
Cdk8-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk8-IN-12 is a selective, potent, and orally active inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family associated with transcription regulation and is implicated in various cellular processes such as transcription, apoptosis, differentiation, nerve growth, and cell cycle regulation . This compound has shown significant potential as an anti-cancer agent due to its ability to inhibit CDK8 and other kinases like glycogen synthase kinase 3 alpha, glycogen synthase kinase 3 beta, and protein kinase C theta .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, the industrial production of such compounds involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk8-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Applications De Recherche Scientifique
Cdk8-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of CDK8 and its role in cellular processes such as transcription and cell cycle regulation.
Mécanisme D'action
Cdk8-IN-12 exerts its effects by inhibiting the kinase activity of CDK8. CDK8 is a key component of the Mediator complex, which regulates gene transcription by phosphorylating transcription factors. By inhibiting CDK8, this compound disrupts the phosphorylation of these transcription factors, thereby affecting gene expression and cellular processes such as cell cycle progression and apoptosis . The molecular targets and pathways involved include the Wnt/β-catenin pathway, the Notch signaling pathway, and the Sonic Hedgehog pathway .
Comparaison Avec Des Composés Similaires
Cdk8-IN-12 is unique in its selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Cortistatin A: A natural product that inhibits CDK8 and has shown anti-tumor activity.
This compound stands out due to its high selectivity for CDK8 and its ability to inhibit other kinases like glycogen synthase kinase 3 alpha, glycogen synthase kinase 3 beta, and protein kinase C theta, making it a versatile tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H20ClN3O2 |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
8-[3-(1-benzofuran-2-yl)-5-chloropyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-13-23-12-15(18-11-14-3-1-2-4-17(14)27-18)19(16)25-9-6-21(7-10-25)5-8-24-20(21)26/h1-4,11-13H,5-10H2,(H,24,26) |
Clé InChI |
ILMHDRGZABQLEW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C12CCN(CC2)C3=C(C=NC=C3C4=CC5=CC=CC=C5O4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


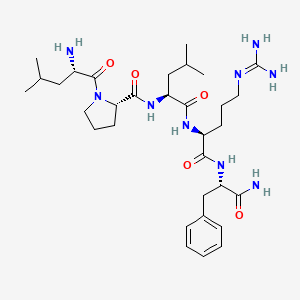


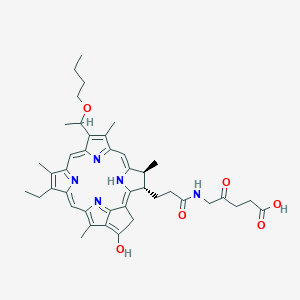
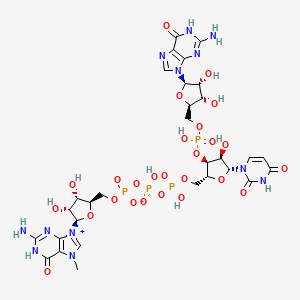
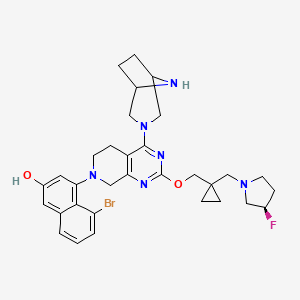
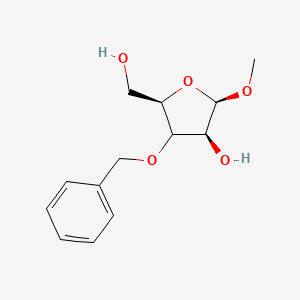
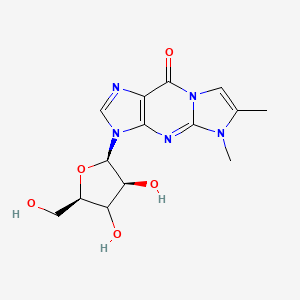
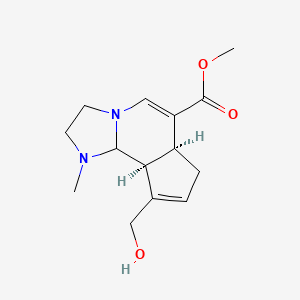
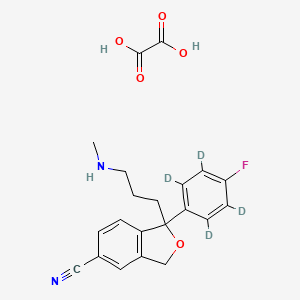
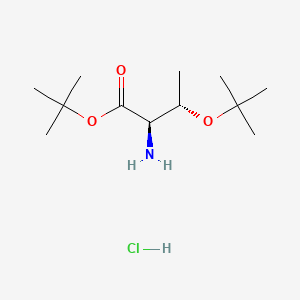
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
